molecular formula C36H42ClN3O6 B563652 (R)-Lercanidipine-d3 Hydrochloride CAS No. 1217724-52-1

(R)-Lercanidipine-d3 Hydrochloride

Numéro de catalogue B563652
Numéro CAS: 1217724-52-1
Poids moléculaire: 651.215
Clé InChI: WMFYOYKPJLRMJI-UUOWBLICSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-Lercanidipine-d3 Hydrochloride is a chemical compound that is widely used in scientific research. It is a deuterated derivative of Lercanidipine Hydrochloride, which is a calcium channel blocker that is used to treat hypertension. (R)-Lercanidipine-d3 Hydrochloride is a stable isotope-labeled compound that is used in various research applications, including drug metabolism studies, pharmacokinetic studies, and drug discovery.

Applications De Recherche Scientifique

Lercanidipine: A Vasoselective Calcium Antagonist

Lercanidipine is recognized for its systemic vasodilation effects through the inhibition of calcium ions influx via L-type calcium channels. Its high lipophilicity contributes to a slower onset and longer duration of action compared to other calcium antagonists. This characteristic makes lercanidipine a subject of interest in exploring the antiatherogenic potential and its protective effects against end-organ damage. Clinical studies have demonstrated its efficacy in managing mild to moderate hypertension without significant impacts on heart rate, showcasing its potential for elderly patients and those with isolated systolic hypertension or severe hypertension when used as monotherapy or adjunctively (McClellan & Jarvis, 2000).

Pleiotropic Effects and Perioperative Therapy Applications

The antihypertensive efficacy and tolerability of lercanidipine have been further evaluated in contexts beyond blood pressure control. Its renal protection properties slow the progression of chronic renal failure, making it suitable for patients with arterial hypertension, chronic renal failure, and diabetic or non-diabetic nephropathy. Lercanidipine's effectiveness in treating hypertension with associated conditions such as bronchial asthma and chronic obstructive pulmonary disease highlights its versatile therapeutic potential. These pleiotropic effects suggest areas for future research, particularly in understanding the mechanisms underlying these benefits (Melnik, Afonicheva, & Beloborodova, 2016).

Organoprotective Properties and Antihypertensive Effect

Research underscores lercanidipine's organoprotective properties, including nephroprotection, reduction of left ventricular hypertrophy, and improvement of blood vessels' elastic properties. The absence of sympathetic activation during its application signifies its high tolerability and patient adherence, emphasizing its significance in elderly patients and those with isolated hypertension (Minushkina & Iosava, 2012).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (R)-Lercanidipine-d3 Hydrochloride involves the resolution of racemic Lercanidipine-d3 Hydrochloride using an enantioselective chromatographic column.", "Starting Materials": [ "Racemic Lercanidipine-d3 Hydrochloride" ], "Reaction": [ "The racemic Lercanidipine-d3 Hydrochloride is loaded onto an enantioselective chromatographic column", "The column separates the racemic mixture into its enantiomers based on their differing affinities for the stationary phase", "The (R)-enantiomer is eluted from the column and collected", "The collected (R)-Lercanidipine-d3 is converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent" ] }

Numéro CAS

1217724-52-1

Formule moléculaire

C36H42ClN3O6

Poids moléculaire

651.215

Nom IUPAC

5-O-[1-[3,3-diphenylpropyl(trideuteriomethyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1/i5D3;

Clé InChI

WMFYOYKPJLRMJI-UUOWBLICSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl

Synonymes

(4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.